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Executive Summary
CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone

acetyltransferases (HATs) p300 (E1A-binding protein p300) and its paralog, CREB-binding

protein (CBP).[1] These enzymes are critical transcriptional co-regulators that catalyze the

acetylation of lysine residues on both histone and non-histone proteins, thereby playing a

pivotal role in gene expression regulation.[1] Dysregulation of p300/CBP activity is implicated in

various diseases, particularly cancer, making them attractive therapeutic targets. This

document provides a comprehensive technical overview of CPI-1612, focusing on its

mechanism of action, its impact on the acetylation of key transcription factors, and detailed

experimental protocols for its characterization.

Mechanism of Action
CPI-1612 functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain. By

binding to the active site, it blocks the transfer of acetyl groups from acetyl-CoA to lysine

residues on substrate proteins. This leads to a global reduction in acetylation on p300/CBP

targets, most notably on histone H3 at lysine 27 (H3K27Ac) and lysine 18 (H3K18Ac), which

are hallmarks of active enhancers and promoters.[1] Beyond histones, p300/CBP acetylate a

multitude of non-histone proteins, including a wide array of transcription factors.[1] Inhibition of

this activity by CPI-1612 can therefore modulate the function of these key regulators of gene

expression, leading to its anti-proliferative and anti-tumor effects.
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Figure 1. CPI-1612 inhibits p300/CBP, reducing acetylation and oncogenic transcription.

Impact on Transcription Factor Acetylation: The
Case of c-MYC
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The c-MYC oncoprotein is a critical transcription factor that governs cell proliferation and

growth. Its activity is tightly regulated, in part by post-translational modifications, including

acetylation. p300/CBP have been shown to directly interact with and acetylate c-MYC.[2][3]

This acetylation has a dual role: it can stabilize the c-MYC protein, but it can also mark it for

turnover.[2][4] By inhibiting p300/CBP, CPI-1612 disrupts this regulatory mechanism. In CBP-

deficient cancer cells, the expression of MYC becomes highly dependent on p300-mediated

histone acetylation at its gene locus.[5][6] Inhibition of p300 in this context leads to a significant

downregulation of MYC expression, contributing to the synthetic lethal effect observed.[5][6]

Quantitative Data
The potency and efficacy of CPI-1612 have been characterized in a variety of biochemical and

cellular assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of CPI-1612

Target Assay Type IC50 (nM)

EP300 (HAT Domain) Scintillation Proximity Assay 8.1

EP300 (Full Length) Biochemical Assay <0.5

CBP (Full Length) Biochemical Assay 2.9

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Table 2: Cellular Activity and Efficacy of CPI-1612

Assay Cell Line Endpoint EC50 / GI50 (nM)

H3K18 Acetylation Cellular Assay
Reduction of

H3K18Ac
14

Cell Proliferation
JEKO-1 (Mantle Cell

Lymphoma)
Growth Inhibition <7.9

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]
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Table 3: In Vivo Pharmacodynamic and Anti-Tumor Activity

Xenograft Model Dose & Schedule Endpoint Result

JEKO-1 0.5 mg/kg, PO, BID
Tumor Growth

Inhibition
67% TGI

JEKO-1 0.5 mg/kg, PO, BID H3K18Ac in Tumor Reduction Observed

JEKO-1 0.5 mg/kg, PO, BID H3K27Ac in Plasma Reduction Observed

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments used to characterize the activity of CPI-1612.

p300/CBP Immunoprecipitation-Histone
Acetyltransferase (IP-HAT) Assay
This assay measures the ability of CPI-1612 to inhibit the enzymatic activity of p300/CBP

immunoprecipitated from cellular extracts.

Materials:

HeLa nuclear extract (or other suitable cell lysate)

Anti-p300 or Anti-CBP antibody

Protein G agarose beads

CPI-1612 (or other inhibitors) dissolved in DMSO

HAT Assay Buffer

Biotinylated Histone H4 Peptide Substrate

Acetyl-CoA
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P81 phosphocellulose paper

Scintillation counter and fluid

Protocol:

Immunoprecipitation:

1. Pre-clear nuclear extract by incubating with Protein G agarose beads.

2. Incubate the pre-cleared supernatant with anti-p300/CBP antibody.

3. Capture the immunocomplex by adding fresh Protein G agarose beads.

4. Wash the beads extensively with ice-cold PBS to remove non-specific binders.

5. Perform a final wash with 1X HAT Assay Buffer.

HAT Reaction:

1. Prepare a HAT Assay Cocktail containing HAT Assay Buffer, biotinylated Histone H4

peptide, and Acetyl-CoA.

2. Add the desired concentration of CPI-1612 or DMSO vehicle control to the washed beads.

3. Initiate the reaction by adding the HAT Assay Cocktail to the beads.

4. Incubate at 30°C with shaking for 30-60 minutes.

Detection:

1. Spot a portion of the reaction supernatant onto P81 phosphocellulose paper.

2. Wash the P81 paper multiple times in 5% trichloroacetic acid (TCA) to remove

unincorporated Acetyl-CoA.

3. Perform a final wash with acetone and allow the paper to dry.

4. Measure the incorporated radioactivity using a scintillation counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b8136425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

1. Calculate the percent inhibition of HAT activity for each CPI-1612 concentration relative to

the DMSO control.

2. Determine the IC50 value by fitting the data to a dose-response curve.
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Figure 2. Workflow for the p300/CBP Immunoprecipitation-HAT (IP-HAT) Assay.
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Mantle Cell Lymphoma (JEKO-1) Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of CPI-1612.[5]

Materials:

JEKO-1 human mantle cell lymphoma cells

Immunocompromised mice (e.g., NSG or SCID)

Phosphate-Buffered Saline (PBS)

CPI-1612 formulation for oral gavage

Calipers for tumor measurement

Protocol:

Cell Preparation and Implantation:

1. Culture JEKO-1 cells under standard conditions.

2. Harvest and wash the cells, then resuspend in sterile PBS at a concentration of

approximately 50 x 106 cells/mL.

3. Subcutaneously inject 150-200 µL of the cell suspension (containing ~10 x 106 cells) into

the flank of each mouse.

Tumor Growth and Treatment:

1. Monitor the mice regularly for tumor formation.

2. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

3. Administer CPI-1612 (e.g., 0.5 mg/kg) or vehicle control by oral gavage according to the

desired schedule (e.g., twice daily).

Efficacy Assessment:
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1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(Volume = (length x width²)/2).

2. Monitor animal body weight and general health as indicators of toxicity.

3. At the end of the study, euthanize the mice and excise the tumors for weight measurement

and pharmacodynamic analysis (e.g., H3K18Ac levels).

Data Analysis:

1. Calculate the percent Tumor Growth Inhibition (%TGI) for the CPI-1612 treated group

compared to the vehicle group.
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Figure 3. Workflow for the Mantle Cell Lymphoma Xenograft Efficacy Study.
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Cellular Histone Acetylation Meso Scale Discovery
(MSD) Assay
This immunoassay is used to quantify the levels of specific histone modifications (e.g.,

H3K18Ac or H3K27Ac) in cell lysates, providing a key pharmacodynamic readout for CPI-1612
activity.

Materials:

Tissue culture plates and reagents

CPI-1612

Complete Lysis Buffer

MSD plates pre-coated with a capture antibody

Detection antibody labeled with SULFO-TAG™

MSD Read Buffer T

MSD instrument

Protocol:

Cell Treatment and Lysis:

1. Plate cells and allow them to adhere overnight.

2. Treat cells with a dose-range of CPI-1612 or DMSO vehicle for a specified time (e.g., 24

hours).

3. Wash cells with cold PBS and lyse them directly in the plate using Complete Lysis Buffer.

4. Collect and clear the lysates by centrifugation.

Immunoassay:
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1. Add blocking solution to the MSD plate wells and incubate.

2. Wash the plate and add cell lysates to the wells. Incubate to allow the capture antibody to

bind the target protein.

3. Wash the plate to remove unbound material.

4. Add the SULFO-TAG™ labeled detection antibody and incubate.

5. Wash the plate a final time.

Detection:

1. Add 2X Read Buffer T to each well.

2. Read the plate on an MSD instrument. The instrument applies a voltage that causes the

SULFO-TAG™ to emit light, and the intensity is proportional to the amount of analyte.

Data Analysis:

1. Normalize the signal to total protein concentration if necessary.

2. Calculate the percent reduction in the histone acetylation mark for each CPI-1612
concentration relative to the DMSO control.

3. Determine the EC50 value from the dose-response curve.

Clinical Development Status
As of the latest review of publicly available information, there are no registered clinical trials for

CPI-1612. The compound appears to be in the preclinical stage of development.

Conclusion
CPI-1612 is a highly potent and selective inhibitor of p300/CBP histone acetyltransferases. Its

mechanism of action, centered on the inhibition of histone and transcription factor acetylation,

provides a strong rationale for its development as a therapeutic agent in oncology. The

quantitative data demonstrate its low nanomolar potency in both biochemical and cellular
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contexts, which translates to significant anti-tumor efficacy in vivo at low doses. The detailed

protocols provided herein offer a framework for researchers to further investigate the biological

effects of CPI-1612 and other p300/CBP inhibitors. Continued research into the role of

p300/CBP in transcriptional regulation will be crucial for identifying patient populations most

likely to benefit from this therapeutic strategy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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